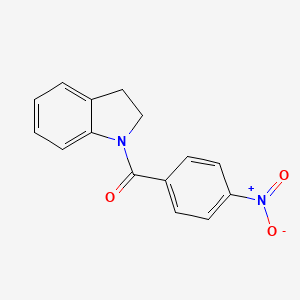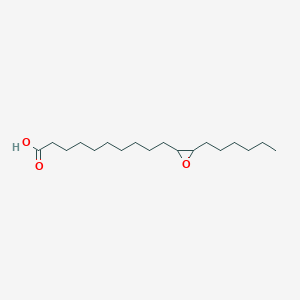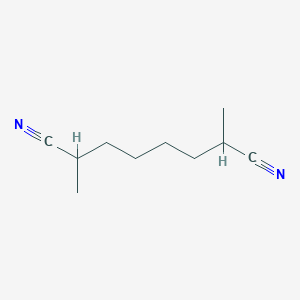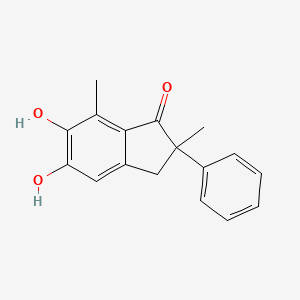
5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the indanone structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols .
Scientific Research Applications
5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydroxy-2,7-dimethyl-2-phenyl-2,3-dihydro-1H-inden-1-one include other indanone derivatives and compounds with similar functional groups, such as:
- 1-Indanone
- 2,3-Dihydro-1H-inden-1-one
- 2,3-Dihydro-1-indenone
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
85524-79-4 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5,6-dihydroxy-2,7-dimethyl-2-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C17H16O3/c1-10-14-11(8-13(18)15(10)19)9-17(2,16(14)20)12-6-4-3-5-7-12/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
NNTNJUYXOUPXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)CC(C2=O)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


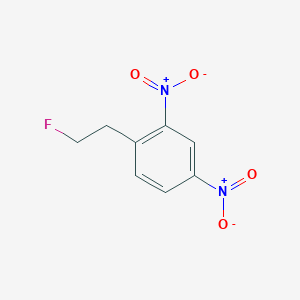
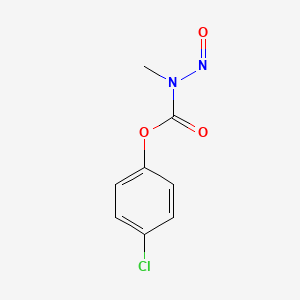
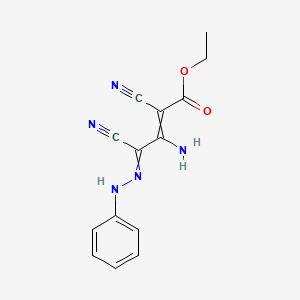

![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
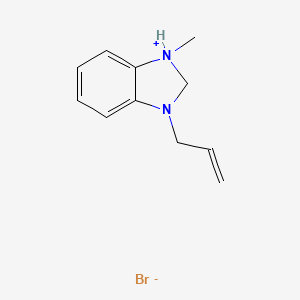
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)
